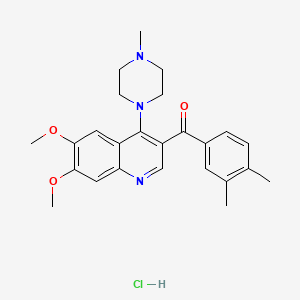

3-(3,4-Dimethylbenzoyl)-6,7-dimethoxy-4-(4-methylpiperazin-1-yl)quinoline hydrochloride

Description

This compound is a quinoline derivative featuring a 3,4-dimethylbenzoyl group at position 3, 6,7-dimethoxy substitutions on the quinoline core, and a 4-methylpiperazine moiety at position 2. Its hydrochloride salt enhances solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name |

[6,7-dimethoxy-4-(4-methylpiperazin-1-yl)quinolin-3-yl]-(3,4-dimethylphenyl)methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O3.ClH/c1-16-6-7-18(12-17(16)2)25(29)20-15-26-21-14-23(31-5)22(30-4)13-19(21)24(20)28-10-8-27(3)9-11-28;/h6-7,12-15H,8-11H2,1-5H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUKGWTJRLHOBPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)N4CCN(CC4)C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3,4-Dimethylbenzoyl)-6,7-dimethoxy-4-(4-methylpiperazin-1-yl)quinoline hydrochloride is a synthetic derivative belonging to the quinoline class of compounds. This article explores its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₈H₂₃ClN₂O₃

- Molecular Weight : 350.84 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

Structure

The compound features a quinoline core substituted with a dimethylbenzoyl group and a piperazine moiety, which is significant for its biological interactions.

Antimicrobial Activity

Research has indicated that quinoline derivatives exhibit notable antimicrobial properties. A study evaluated various quinoline derivatives, including our compound of interest, against bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings suggested that the compound demonstrated effective antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 32 | 16 |

| Escherichia coli | 64 | 32 |

Anticancer Activity

Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro assays revealed that it induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways.

Case Study: MCF-7 Cell Line

A detailed investigation on MCF-7 cells indicated:

- IC50 : 25 µM after 48 hours of treatment.

- Mechanism: Induction of oxidative stress leading to mitochondrial dysfunction.

Antileishmanial Activity

Recent research highlighted its potential as an antileishmanial agent. The compound was tested against Leishmania donovani promastigotes, showing significant inhibitory effects.

| Compound | IC50 (µM) |

|---|---|

| This compound | 15 |

| Standard Drug (Miltefosine) | 10 |

This suggests that the compound could be a promising candidate for further development in treating leishmaniasis.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- G Protein-Coupled Receptors (GPCRs) : The compound may act on various GPCRs involved in cellular signaling pathways.

- Enzyme Inhibition : It is hypothesized to inhibit enzymes relevant in microbial metabolism and cancer cell proliferation.

Comparison with Similar Compounds

Core Scaffold Variations

The quinoline core is a common feature among analogs, but substituent patterns critically influence activity:

Key Observations :

- Substituent Position : The target compound’s 3-(3,4-dimethylbenzoyl) group distinguishes it from analogs with halogenated aryl groups (e.g., 4-chlorophenyl in 6a and 4k) or methoxyphenyl groups (e.g., 4-methoxyphenyl in Compound 18). This substitution may enhance lipophilicity and binding affinity .

- Piperazine Linkage: Unlike Compound 6a, where the 4-methylpiperazine is connected via a propoxy linker, the target compound directly attaches the piperazine to the quinoline core. This structural difference could influence pharmacokinetics (e.g., blood-brain barrier penetration) .

Pharmacological Activity

- AChE Inhibition: Compound 18 () demonstrates potent AChE inhibition (IC50 = 0.01 µM), attributed to its 6,7-dimethoxyquinoline core and benzylpiperidine group. The target compound’s 4-methylpiperazine moiety may similarly enhance AChE binding, though experimental data are lacking .

- Antimicrobial vs. Neuroactivity: Quinoline derivatives in (e.g., pyrazolopyrimidines) exhibit antibacterial activity, but the target compound’s structural alignment with neuroactive analogs () suggests a divergent therapeutic focus .

Critical Analysis of Substituent Effects

- 3,4-Dimethylbenzoyl vs. Aryl Groups : The dimethylbenzoyl group may improve metabolic stability compared to halogenated aryl groups (e.g., 4-chlorophenyl in 6a), which are prone to oxidative degradation.

- Piperazine vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.